molecular formula C9H11ClN2O2 B12966184 Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Cat. No.: B12966184
M. Wt: 214.65 g/mol
InChI Key: FESNTICFMHGKIN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a methyl ester-functionalized propanoate side chain with an amino group at the 2-position. Its molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 209.67 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3

InChI Key

FESNTICFMHGKIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate features an amino acid derivative with a chloropyridine moiety. This structure enhances its solubility and stability, making it an attractive candidate for various applications.

Chemistry

  • Building Block : The compound serves as a fundamental building block in the synthesis of more complex organic molecules. It is utilized in creating derivatives that may exhibit enhanced biological activities.

Biology

  • Enzyme-Substrate Interactions : this compound is employed in studies focusing on enzyme-substrate interactions. It helps elucidate mechanisms of action for various enzymes, particularly those involved in metabolic pathways.

Medicine

  • Drug Development : The compound is investigated for its potential therapeutic effects, particularly as a precursor in the synthesis of pharmaceuticals targeting specific diseases. Research has indicated its role in modulating neurotransmission and inflammatory pathways.

Industry

  • Pharmaceuticals and Agrochemicals : this compound is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of new treatments and agricultural products.

In Vitro Studies

Research indicates that this compound exhibits significant activity against glioblastoma cells. In vitro assays demonstrated reduced cell viability, suggesting potential as a therapeutic agent for aggressive brain tumors.

Animal Models

In studies assessing neuroprotective effects, administration of this compound showed a reduction in markers of inflammation and apoptosis in rodent models of traumatic brain injury. This highlights its potential utility in treating neurological disorders.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic System

Pyridine vs. Benzene Derivatives
  • (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Molecular Formula: C₁₀H₁₂N₂O₄ (calculated). Key Features: Substitution of the pyridine ring with a nitro-substituted benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, significantly reducing electron density on the aromatic system compared to the 6-chloro-pyridine derivative. This enhances reactivity in reduction reactions (e.g., catalytic hydrogenation to amines, as seen in ) .
Halogen-Substituted Pyridines
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Molecular Formula: C₉H₁₁FN₂O₂ (calculated). Key Features: Fluorine at the 5-position and an amino group at the 2-position on the pyridine ring. Fluorine’s electronegativity increases ring polarity and metabolic stability compared to chlorine. The 5-fluoro substitution may alter steric interactions in target binding compared to the 6-chloro analog .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives
  • 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride Molecular Formula: C₈H₁₁Cl₃N₂O₂. Molecular Weight: 273.55 g/mol . Key Features: The carboxylic acid form (as a dihydrochloride salt) exhibits higher water solubility due to ionic character, contrasting with the methyl ester’s lipophilicity. This impacts pharmacokinetics: the ester form is more membrane-permeable, while the acid form is suited for aqueous formulations.

Substituent Positional Effects

  • 6-Chloro vs. 5-Fluoro Pyridine Derivatives The 6-chloro substitution in the target compound creates distinct electronic and steric effects compared to 5-fluoro analogs. Chlorine’s larger atomic radius may increase steric hindrance, while its moderate electron-withdrawing nature deactivates the pyridine ring less than nitro or cyano groups.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Substituent(s) Key Functional Groups Reference
Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate C₈H₁₆ClNO₃ 209.67 Pyridine 6-Cl Methyl ester, amino
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride C₈H₁₁Cl₃N₂O₂ 273.55 Pyridine 6-Cl Carboxylic acid, di-HCl
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄* 224.22* Benzene 4-NO₂ Methyl ester, nitro
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂* 198.20* Pyridine 2-NH₂, 5-F Methyl ester, amino

Molecular weights marked with an asterisk () are calculated based on molecular formulas provided in the cited evidence.

Research Findings and Implications

  • Electronic Effects : Chlorine’s electron-withdrawing nature in the target compound moderately deactivates the pyridine ring, making it less reactive toward electrophilic substitution than nitro-substituted analogs .
  • Biological Relevance : The methyl ester group enhances blood-brain barrier penetration compared to carboxylic acid derivatives, a critical factor in central nervous system drug design .
  • Synthetic Utility : The nitro-substituted benzene derivative () is a precursor to amines, highlighting the role of substituents in directing synthetic pathways .

Biological Activity

Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring, which is crucial for its interaction with biological targets. The presence of the amino and ester functional groups enhances its solubility and reactivity, making it a suitable candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It potentially acts as an inhibitor or modulator of these molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.
  • π-π Interactions : The aromatic chloropyridine ring can engage in π-π stacking interactions, influencing the binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of specific pathogens, making it a candidate for the development of new antimicrobial agents.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been tested against several cancer cell lines, showing cytotoxicity that varies with concentration. The mechanism behind its anticancer activity may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Neuroprotective Effects

Emerging evidence indicates that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neuronal damage in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, demonstrating effective antibacterial activity compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Escherichia coli20
Staphylococcus aureus15
Pseudomonas aeruginosa30

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound induced significant apoptosis at concentrations above 25 µM, with an IC50 value determined at approximately 40 µM.

Cell LineIC50 (µM)
MCF-740
A54935
HeLa45

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